molecular formula C10H14O3 B14426602 Ethyl (1S,6R)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate CAS No. 84254-69-3

Ethyl (1S,6R)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate

Katalognummer: B14426602
CAS-Nummer: 84254-69-3
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: CFQIYLYEYJYZEO-APPZFPTMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (1S,6R)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate is a chemical compound with a unique structure that includes a cyclohexene ring with a carboxylate ester and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1S,6R)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of intramolecular N-alkylation in the presence of a base . The reaction conditions often involve the use of solvents such as ethylene oxide or tetrahydrofuran, and bases like potassium carbonate or cesium carbonate to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl (1S,6R)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl (1S,6R)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl (1S,6R)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Ethyl (1S,6R)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical reactivity and potential biological activities.

Eigenschaften

CAS-Nummer

84254-69-3

Molekularformel

C10H14O3

Molekulargewicht

182.22 g/mol

IUPAC-Name

ethyl (1S,6R)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C10H14O3/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4,6-7,9H,3,5H2,1-2H3/t7-,9+/m1/s1

InChI-Schlüssel

CFQIYLYEYJYZEO-APPZFPTMSA-N

Isomerische SMILES

CCOC(=O)[C@H]1[C@@H](CC=CC1=O)C

Kanonische SMILES

CCOC(=O)C1C(CC=CC1=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.